
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazine, pyridine, and triazole rings
Mechanism of Action
Target of Action
In silico investigations suggest that the target enzyme involved in the action of similar compounds may beDprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Based on the structure and activity of similar compounds, it is hypothesized that these compounds may inhibit the activity of their target enzyme, dpre1 . The inhibition of DprE1 could potentially disrupt the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound’s action on DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, which could lead to the destabilization of the cell wall and eventually the death of the mycobacterium .
Pharmacokinetics
In silico studies predicted the adme properties, physicochemical characteristics, and drug-like qualities of similar compounds . Further experimental validation is necessary to ascertain these properties for the compound “5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol”.
Result of Action
The compound’s action results in the inhibition of the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. This disruption can lead to the destabilization of the cell wall, potentially causing the death of the mycobacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. These intermediates undergo nucleophilic substitution with trimethylsilyl cyanide, and the resulting product is further reacted with sodium and ammonium chloride in ethanol solution . Another approach involves the reaction of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloroacetonitrile and sodium hydroxide in N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve solvents like ethanol, dimethylformamide, or tetrahydrofuran, and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
What sets 5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol apart is its specific combination of pyrazine, pyridine, and triazole rings, which confer unique electronic and steric properties. These properties enhance its potential as a versatile scaffold for drug development and materials science applications.
Properties
IUPAC Name |
3-pyrazin-2-yl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6S/c18-11-16-15-10(9-7-13-4-5-14-9)17(11)8-2-1-3-12-6-8/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVYEGJFCDCZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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